molecular formula C18H17ClN2O2 B14585661 Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate CAS No. 61308-32-5

Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate

Cat. No.: B14585661
CAS No.: 61308-32-5
M. Wt: 328.8 g/mol
InChI Key: SJMUOJJUFJWSAP-UHFFFAOYSA-N
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Description

Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate is a synthetic organic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic compounds that have shown significant biological and pharmacological activities. This compound is characterized by the presence of a chloro-substituted phenyl group and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-3-phenyl-1H-indazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium azide (NaN₃) and thiourea can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dechlorinated products.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl group and the indazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 3-(5-chloro-3-phenyl-1H-indazol-1-yl)propanoate can be compared with other indazole derivatives, such as:

    5-chloro-3-phenyl-1H-indazole: Lacks the ethyl ester group, which may affect its reactivity and biological activity.

    3-phenyl-1H-indazole: Lacks the chloro substituent, which may influence its binding affinity and specificity.

    Ethyl 3-(3-phenyl-1H-indazol-1-yl)propanoate: Lacks the chloro substituent, affecting its chemical and biological properties.

The presence of the chloro and ethyl ester groups in this compound makes it unique and potentially more versatile in various applications.

Properties

CAS No.

61308-32-5

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

ethyl 3-(5-chloro-3-phenylindazol-1-yl)propanoate

InChI

InChI=1S/C18H17ClN2O2/c1-2-23-17(22)10-11-21-16-9-8-14(19)12-15(16)18(20-21)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3

InChI Key

SJMUOJJUFJWSAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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